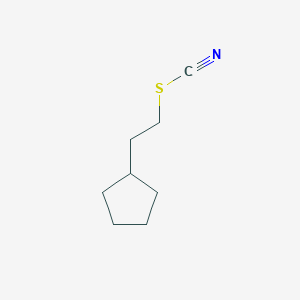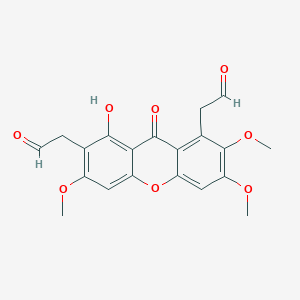
2,2'-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the formation of the xanthene core through a cyclization reaction, followed by the introduction of hydroxy and methoxy groups via substitution reactions. The final step often involves the oxidation of specific positions to introduce the aldehyde groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its xanthene core structure.
Mechanism of Action
The mechanism of action of 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction, and cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-1,2,3-trimethoxy-6-methyl-9,10-anthraquinone
- 3-Hydroxy-6,7,8-trimethoxy-2-naphthoate
- 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
Uniqueness
Compared to similar compounds, 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde stands out due to its unique combination of functional groups and structural features The presence of both hydroxy and methoxy groups, along with the aldehyde functionalities, provides a versatile platform for various chemical modifications and biological interactions
Properties
CAS No. |
15404-78-1 |
|---|---|
Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[1-hydroxy-3,6,7-trimethoxy-9-oxo-8-(2-oxoethyl)xanthen-2-yl]acetaldehyde |
InChI |
InChI=1S/C20H18O8/c1-25-12-8-14-17(18(23)10(12)4-6-21)19(24)16-11(5-7-22)20(27-3)15(26-2)9-13(16)28-14/h6-9,23H,4-5H2,1-3H3 |
InChI Key |
JXJIJGFAPRIHIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C(=C3C2=O)CC=O)OC)OC)O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


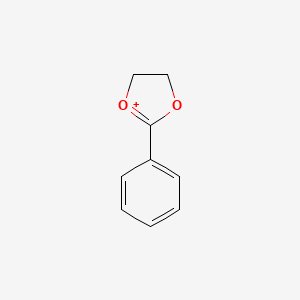


![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
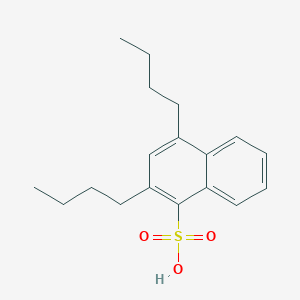
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
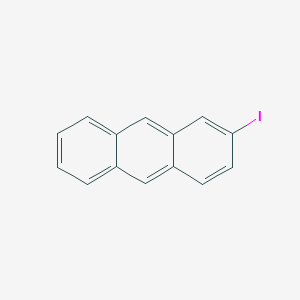
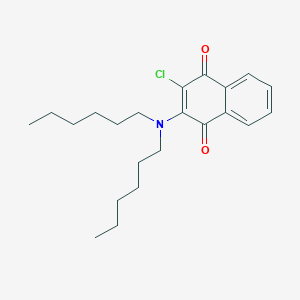
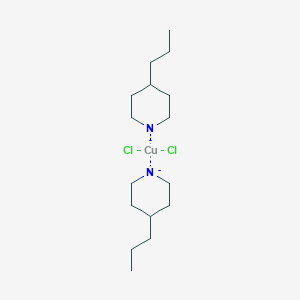

![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
